Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

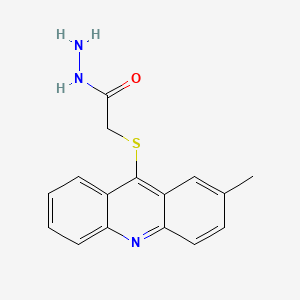

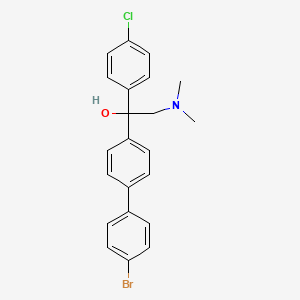

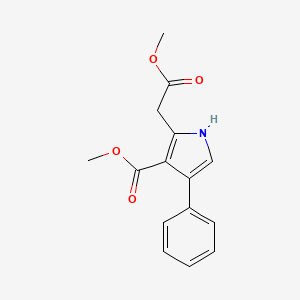

Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-) ist eine komplexe organisch-anorganische Verbindung. Es zeichnet sich durch das Vorhandensein eines Chromat-Ions aus, das mit einem organischen Liganden koordiniert ist, der Azo-, Hydroxyl- und Nitro-funktionelle Gruppen enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-) umfasst in der Regel folgende Schritte:

Bildung der Azofarbstoffverbindung: Die Azofarbstoffverbindung wird durch Diazotierung von 2-Hydroxy-6-nitro-1-Naphthylamin und anschließender Kupplung mit 2,4-Dihydroxyacetophenon synthetisiert.

Komplexierung mit Chromat: Die resultierende Azofarbstoffverbindung wird dann unter sauren Bedingungen mit einer Chromatquelle, wie beispielsweise Kaliumchromat, umgesetzt, um den endgültigen Komplex zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies kann Folgendes beinhalten:

Durchflussreaktoren: Um konstante Reaktionsbedingungen und einen effizienten Wärmeübergang zu gewährleisten.

Reinigungsschritte: Wie beispielsweise Umkristallisation oder Chromatographie, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-) kann verschiedene chemische Reaktionen eingehen, darunter:

Redoxreaktionen: Aufgrund des Vorhandenseins des Chromat-Ions, das als Oxidationsmittel wirken kann.

Substitutionsreaktionen: Unter Einbeziehung der Azogruppe oder der Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie beispielsweise Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie beispielsweise Natriumborhydrid oder Hydrazin.

Saure oder basische Bedingungen: Abhängig vom gewünschten Reaktionsweg.

Hauptprodukte

Oxidationsprodukte: Können Chinone oder andere oxidierte Derivate des organischen Liganden umfassen.

Reduktionsprodukte: Können Amine oder andere reduzierte Derivate der Azofarbstoffverbindung umfassen.

Wissenschaftliche Forschungsanwendungen

Chemie

Analytische Chemie: Wird aufgrund seiner kolorimetrischen Eigenschaften als Reagenz zum Nachweis verschiedener Metallionen verwendet.

Katalyse: Wirkt als Katalysator in bestimmten organischen Reaktionen, wie beispielsweise Oxidations- oder Kupplungsreaktionen.

Biologie und Medizin

Biologische Färbung: Wird aufgrund seiner leuchtenden Farbe als Farbstoff zum Färben von biologischen Geweben verwendet.

Medizinische Diagnostik: Potenzieller Einsatz in diagnostischen Assays, bei denen eine Farbänderung das Vorhandensein bestimmter Analyten anzeigt.

Industrie

Färben: Wird in der Textilindustrie zum Färben von Stoffen verwendet.

Pigmente: Wird bei der Herstellung von Pigmenten für Farben und Beschichtungen verwendet.

Wirkmechanismus

Der Mechanismus, durch den Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-) seine Wirkung entfaltet, umfasst:

Koordinationschemie: Das Chromat-Ion koordiniert mit dem organischen Liganden und stabilisiert den Komplex.

Elektronentransfer: Das Chromat-Ion kann Redoxreaktionen eingehen und Elektronentransferprozesse erleichtern.

Wechselwirkung mit biologischen Molekülen: Die Azogruppe und die Hydroxylgruppen können mit biologischen Molekülen interagieren, was zu Färbungen oder anderen Effekten führt.

Wirkmechanismus

The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:

Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.

Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.

Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-): Fehlt die Nitrogruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]molybdat(1-): Enthält statt Chromat Molybdat, was zu unterschiedlichen Redoxeigenschaften führt.

Einzigartigkeit

Hydrogenbis[1-[2,4-Dihydroxy-5-[(2-Hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromat(1-) ist einzigartig aufgrund:

Vorhandensein der Nitrogruppe: Erhöht seine elektronenziehenden Eigenschaften und beeinflusst seine Reaktivität.

Chromat-Ion: Bieten starke oxidierende Eigenschaften und eine ausgeprägte Koordinationschemie.

Eigenschaften

CAS-Nummer |

94277-74-4 |

|---|---|

Molekularformel |

C36H27CrN6O12+ |

Molekulargewicht |

787.6 g/mol |

IUPAC-Name |

chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron |

InChI |

InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1 |

InChI-Schlüssel |

JQXJZYREDDUDPZ-UHFFFAOYSA-O |

Kanonische SMILES |

[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)

![Azd 9821 [who-DD]](/img/structure/B12706430.png)